4-[2-(Pyridin-2-yl)ethoxy]aniline dihydrochloride is a chemical compound characterized by its unique structure, which features an ethoxy linkage between a pyridine and an aniline moiety. This compound is classified under the category of organic compounds, specifically within the group of substituted anilines and pyridine derivatives. It has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and materials science.
4-[2-(Pyridin-2-yl)ethoxy]aniline dihydrochloride falls under the following classifications:
The synthesis of 4-[2-(Pyridin-2-yl)ethoxy]aniline dihydrochloride typically involves the reaction of 4-chloroaniline with 2-(2-pyridyl)ethanol. This reaction is generally facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The process is conducted at elevated temperatures to enhance yield. After the reaction, hydrochloric acid is used to precipitate the dihydrochloride salt.
The molecular formula of 4-[2-(Pyridin-2-yl)ethoxy]aniline dihydrochloride is , with a molecular weight of approximately 287.18 g/mol. The compound features a pyridine ring linked to an ethoxy group attached to an aniline structure.
Property | Value |
---|---|
Molecular Formula | C13H16Cl2N2O |
Molecular Weight | 287.18 g/mol |
IUPAC Name | 4-(2-pyridin-2-ylethoxy)aniline;dihydrochloride |
InChI | InChI=1S/C13H14N2O.2ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;;/h1-6,8-9H,7,10,14H2;2*1H |
InChI Key | YTCJJPQQKJRANF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1N)OCCC2=CC=NC=C2.Cl.Cl |
4-[2-(Pyridin-2-yl)ethoxy]aniline dihydrochloride can participate in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Sodium hydride | Dimethyl sulfoxide (DMSO) |
The primary mechanism of action for 4-[2-(Pyridin-2-yl)ethoxy]aniline dihydrochloride involves its role as an inhibitor of collagen prolyl-4-hydroxylase, an enzyme critical for collagen biosynthesis.
The physical properties include:
The chemical properties include:
4-[2-(Pyridin-2-yl)ethoxy]aniline dihydrochloride has several applications across different scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2